molecular formula C11H10Cl2O3 B070748 5-(3,5-Dichlorophenyl)-5-oxovaleric acid CAS No. 172168-00-2

5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Cat. No. B070748
M. Wt: 261.1 g/mol
InChI Key: UCELXQXKMALAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid involves multi-step processes that can include cyclization, esterification, and specific functional group transformations. For example, a precursor to similar compounds, 4,5-dioxovaleric acid, was synthesized from 5-bromolevulinic acid through a series of reactions including formation of a pyridinium bromide derivative, followed by nitrone formation and hydrolysis (Beale, Gold, & Granick, 1979). These methodologies provide a foundation for synthesizing complex structures like 5-(3,5-Dichlorophenyl)-5-oxovaleric acid by applying principles of organic synthesis such as selective functionalization and protection strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid has been elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, was determined to crystallize in the monoclinic space group P21/c, showcasing the detailed molecular geometry and intermolecular interactions (Dong Heng-shan, Wang Dong-Dong, & Jin Chi-Qiong, 2005). These structural insights are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions and Properties

The chemical properties of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid derivatives can be inferred from studies on similar structures. For instance, the reactivity of 4,5-dioxovaleric acid in enzymatic and nonenzymatic transformations to produce 5-aminolevulinic acid highlights the versatile chemical behavior of these compounds (Beale, Gold, & Granick, 1979). Such properties are indicative of the reactive nature of the 5-(3,5-Dichlorophenyl)-5-oxovaleric acid under various conditions.

Scientific Research Applications

DNA Damage and Carcinogenesis

Research has shown that compounds related to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, such as 5-Aminolevulinic acid and its byproducts, can induce DNA damage and may be associated with the development of carcinoma, particularly in conditions like acute intermittent porphyria (AIP). These compounds can produce reactive oxygen species that damage DNA, a process that could potentially be relevant to understanding the mechanisms through which 5-(3,5-Dichlorophenyl)-5-oxovaleric acid might interact with biological systems (Onuki et al., 2002).

Pharmacological and Industrial Importance

Chlorogenic Acid (CGA), a compound structurally different but functionally relevant, showcases a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound's diverse roles highlight the importance of exploring the pharmacological potential of related compounds, suggesting areas where 5-(3,5-Dichlorophenyl)-5-oxovaleric acid could be of interest for further research (Naveed et al., 2018).

Environmental Toxicology and Biodegradation

Studies on related chlorophenols and chlorinated compounds have examined their toxicity and environmental impact, including their behavior in agricultural environments and potential for microbial biodegradation. This research indicates the environmental relevance of understanding the behavior and degradation pathways of chlorinated organic compounds, potentially applicable to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid (Magnoli et al., 2020).

Role in Atherosclerosis

Oxidized phospholipids, which could be structurally or functionally related to the compound , have been implicated in the pathogenesis of atherosclerosis. They accumulate in lesions and regulate a wide range of cellular functions, suggesting a potential area of research for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid in understanding and treating cardiovascular diseases (Berliner, Watson, 2005).

Safety And Hazards

The safety and hazards associated with similar compounds can be quite diverse depending on the specific compound. For example, some compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the study of similar compounds could involve the development of more economically and environmentally attractive processes for their synthesis . Additionally, these compounds could be used in the synthesis of chiral drug intermediates .

properties

IUPAC Name

5-(3,5-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCELXQXKMALAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374212
Record name 5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorophenyl)-5-oxovaleric acid

CAS RN

172168-00-2
Record name 3,5-Dichloro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172168-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.